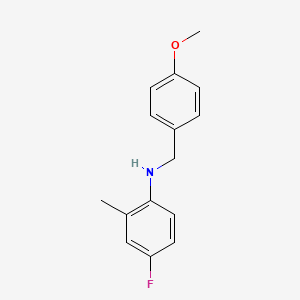
4-fluoro-N-(4-methoxybenzyl)-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-(4-methoxybenzyl)-2-methylaniline is an organic compound with the molecular formula C15H16FNO. It is a derivative of aniline, where the aniline nitrogen is substituted with a 4-methoxybenzyl group and a fluorine
Actividad Biológica
4-Fluoro-N-(4-methoxybenzyl)-2-methylaniline, a compound with the molecular formula C15H16FNO, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H16FNO
- Molecular Weight : 247.3 g/mol
- Chemical Structure : The compound features a fluorine atom, a methoxy group, and an amine functional group, contributing to its unique reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies showed that the compound induces apoptosis in cancer cells, particularly in:
- MCF-7 breast cancer cells
- HeLa cervical cancer cells
The half-maximal inhibitory concentration (IC50) values were determined to be:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25.72 |
| HeLa | 30.45 |
Flow cytometry analysis indicated that the compound triggers apoptotic pathways, leading to increased cell death in these cancer cell lines.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Interaction : It can bind to cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound may induce oxidative stress in target cells, leading to apoptosis.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal evaluated the antimicrobial effects of various derivatives of amine compounds, including this compound. The findings confirmed its potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections.
- Anticancer Research : In a controlled laboratory setting, researchers assessed the cytotoxic effects of this compound on several cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptotic markers, supporting its candidacy as an anticancer agent.
Propiedades
IUPAC Name |
4-fluoro-N-[(4-methoxyphenyl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-11-9-13(16)5-8-15(11)17-10-12-3-6-14(18-2)7-4-12/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQXQENGJLXLQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














